molecular formula C8H12FNO2 B13287249 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid

8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B13287249
M. Wt: 173.18 g/mol
InChI Key: GITCKFHFBDGNIW-UHFFFAOYSA-N
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Description

8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid is a synthetic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of a fluorine atom and an azaspiro ring system imparts unique chemical properties to the molecule, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-azaspiro[34]octane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors One common method involves the formation of the spirocyclic ring system through a cyclization reaction

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Selectfluor for fluorination, and other nucleophiles for various substitutions.

Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid is largely dependent on its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s stability and ability to interact with biological macromolecules.

Comparison with Similar Compounds

  • 6-[(tert-butoxy)carbonyl]-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid
  • 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid

Comparison: Compared to similar compounds, 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a fluorine atom. These features can significantly influence its chemical reactivity and biological activity, making it a distinct and valuable compound for research and development.

Properties

Molecular Formula

C8H12FNO2

Molecular Weight

173.18 g/mol

IUPAC Name

8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid

InChI

InChI=1S/C8H12FNO2/c9-8(6(11)12)5-10-4-7(8)2-1-3-7/h10H,1-5H2,(H,11,12)

InChI Key

GITCKFHFBDGNIW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2(C(=O)O)F

Origin of Product

United States

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